Ethyl 1-(4-amino-6-methylpyrimidin-2-yl)piperidine-3-carboxylate
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Overview
Description
Ethyl 1-(4-amino-6-methylpyrimidin-2-yl)piperidine-3-carboxylate is an organic compound that belongs to the class of piperidinecarboxylic acids. This compound features a piperidine ring, which is a six-membered ring containing one nitrogen atom and five carbon atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-(4-amino-6-methylpyrimidin-2-yl)piperidine-3-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of 4-amino-6-methylpyrimidine with ethyl 3-piperidinecarboxylate under specific conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is usually heated to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as recrystallization, chromatography, or distillation to ensure high purity and quality .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(4-amino-6-methylpyrimidin-2-yl)piperidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like halides or alkoxides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
Ethyl 1-(4-amino-6-methylpyrimidin-2-yl)piperidine-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 1-(4-amino-6-methylpyrimidin-2-yl)piperidine-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 1-(4-methylpyrimidin-2-yl)piperidine-4-carboxylate
- Ethyl 4-[(4-methylpyridin-2-yl)amino]piperidine-1-carboxylate
Uniqueness
Ethyl 1-(4-amino-6-methylpyrimidin-2-yl)piperidine-3-carboxylate is unique due to the presence of both the amino and methyl groups on the pyrimidine ring, which can influence its reactivity and interactions with biological targets. This structural uniqueness can lead to distinct pharmacological and chemical properties compared to similar compounds .
Properties
Molecular Formula |
C13H22Cl2N4O2 |
---|---|
Molecular Weight |
337.2 g/mol |
IUPAC Name |
ethyl 1-(4-amino-6-methylpyrimidin-2-yl)piperidine-3-carboxylate;dihydrochloride |
InChI |
InChI=1S/C13H20N4O2.2ClH/c1-3-19-12(18)10-5-4-6-17(8-10)13-15-9(2)7-11(14)16-13;;/h7,10H,3-6,8H2,1-2H3,(H2,14,15,16);2*1H |
InChI Key |
DQJCAAIWVRZVFY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CCCN(C1)C2=NC(=CC(=N2)N)C.Cl.Cl |
Origin of Product |
United States |
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